![molecular formula C14H11ClO3S B14641296 Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- CAS No. 56096-53-8](/img/structure/B14641296.png)
Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- is an organic compound with the molecular formula C14H11ClO3S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a 4-chlorophenylthio group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid, 4-chlorothiophenol, and methoxybenzene.
Formation of Intermediate: The 4-chlorothiophenol is reacted with methoxybenzene under specific conditions to form an intermediate compound.
Final Product Formation: The intermediate is then subjected to further reactions, including oxidation and substitution, to yield the final product, benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The methoxy and chlorophenylthio groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It is used in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-[(4-chlorophenyl)thio]-: Similar structure but lacks the methoxy group.
Benzoic acid, 2-[(4-bromophenyl)thio]-5-methoxy-: Similar structure with a bromine atom instead of chlorine.
Benzoic acid, 2-[(4-methylphenyl)thio]-5-methoxy-: Similar structure with a methyl group instead of chlorine.
Uniqueness
Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- is unique due to the presence of both the 4-chlorophenylthio and methoxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
56096-53-8 |
|---|---|
Molekularformel |
C14H11ClO3S |
Molekulargewicht |
294.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)sulfanyl-5-methoxybenzoic acid |
InChI |
InChI=1S/C14H11ClO3S/c1-18-10-4-7-13(12(8-10)14(16)17)19-11-5-2-9(15)3-6-11/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
IZOZGSLBVUCUNE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)
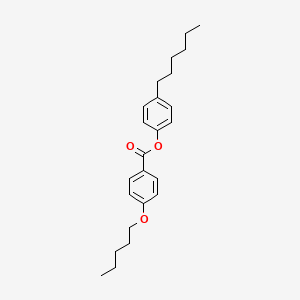

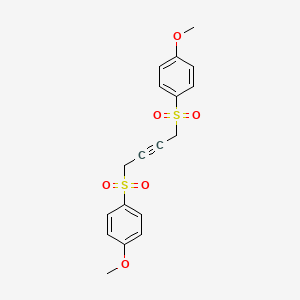

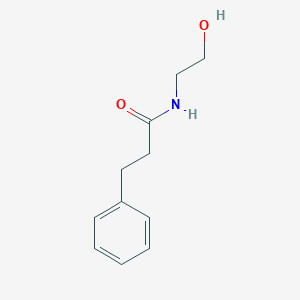
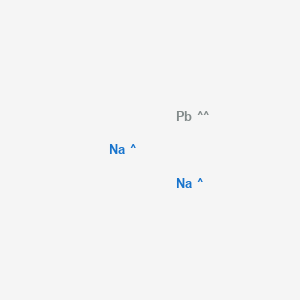

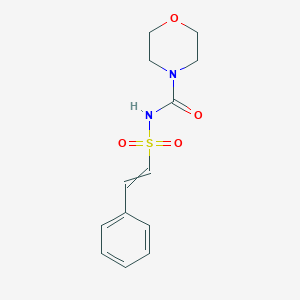
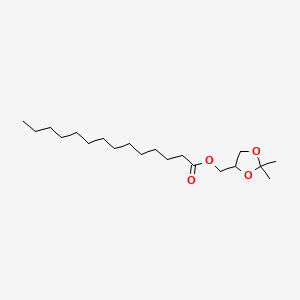


![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)

